N-(5-Fluoro-2-nitrophenyl)-L-proline

Description

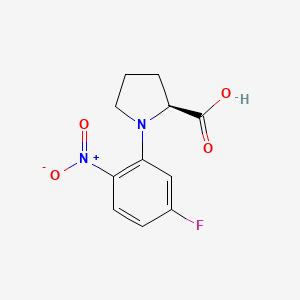

N-(5-Fluoro-2-nitrophenyl)-L-proline is a structurally modified amino acid derivative where the L-proline residue is conjugated to a 5-fluoro-2-nitrophenyl group via an amide bond. This compound combines the stereochemical rigidity of L-proline with the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) substituents on the aromatic ring.

Properties

CAS No. |

479677-28-6 |

|---|---|

Molecular Formula |

C11H11FN2O4 |

Molecular Weight |

254.21 g/mol |

IUPAC Name |

(2S)-1-(5-fluoro-2-nitrophenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11FN2O4/c12-7-3-4-8(14(17)18)10(6-7)13-5-1-2-9(13)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 |

InChI Key |

NORVPJAWZNMMMZ-VIFPVBQESA-N |

SMILES |

C1CC(N(C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

a) N-(2,4-Dinitrophenyl)-L-proline

- Structure : Features two nitro groups at the 2- and 4-positions of the phenyl ring.

- Key Properties: Melting point: 140 °C . Solubility: Soluble in ethanol . Reactivity: The dual nitro groups increase electron withdrawal, enhancing electrophilicity compared to mono-nitro derivatives. This may accelerate nucleophilic aromatic substitution (SNAr) reactions but reduce stability due to steric and electronic strain .

b) N-Methylphosphonate-L-proline

- Structure : Replaces the aryl group with a methylphosphonate moiety (-PO₃CH₃).

- Key Properties :

- Synthesis: Prepared via phosphorylation of L-proline using methyl chlorophosphonate .

- Reactivity: The phosphonate group introduces polarity and chelating capabilities, making it useful in metal-catalyzed reactions or enzyme inhibition studies. Unlike nitro groups, phosphonates are less electron-withdrawing but more hydrolytically stable .

c) N-(5-Fluoro-2-nitrophenyl)acetamide

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects :

- The 5-fluoro-2-nitrophenyl group in the target compound creates a strong electron-deficient aromatic system, enhancing electrophilicity at the para position relative to the nitro group. This contrasts with N-(2,4-dinitrophenyl)-L-proline , where dual nitro groups amplify electrophilicity but reduce solubility due to increased molecular weight and polarity .

- Global Reactivity Descriptors :

In L-proline cocrystals (e.g., ezetimibe + L-proline), L-proline acts as an electron acceptor (ECT = -0.3106), suggesting that the proline moiety in N-(5-fluoro-2-nitrophenyl)-L-proline may similarly facilitate charge transfer in reactions .

- Solubility and Stability: this compound likely exhibits moderate solubility in polar solvents (e.g., ethanol or DMSO), comparable to N-(2,4-dinitrophenyl)-L-proline. However, the single nitro group may improve stability relative to dinitro analogues, which are prone to decomposition under harsh conditions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends : The 5-fluoro-2-nitrophenyl group offers a balance of reactivity and stability, making it preferable to dinitrophenyl derivatives in synthetic applications .

- Biological Potential: Proline’s conformational rigidity and fluorouracil’s anticancer activity (in related compounds) suggest this compound could be explored as a prodrug or enzyme inhibitor .

- Synthetic Challenges : Steric hindrance from the proline ring may slow reactions compared to simpler acetamide analogues, necessitating optimized conditions (e.g., higher temperatures or catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.